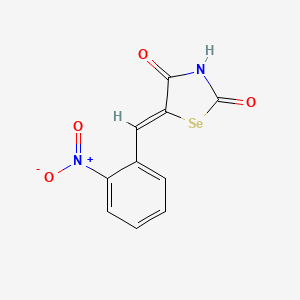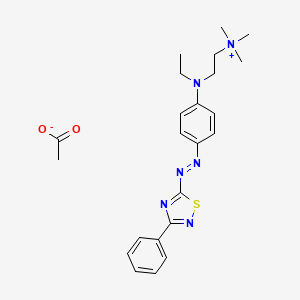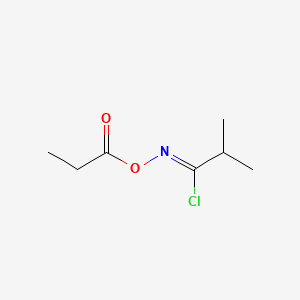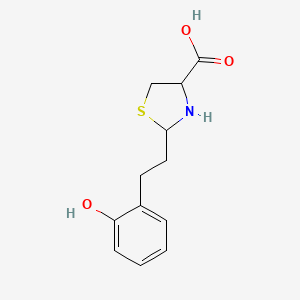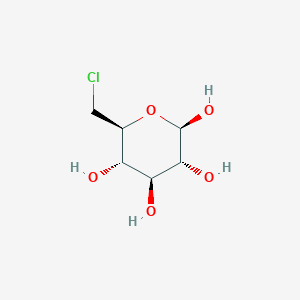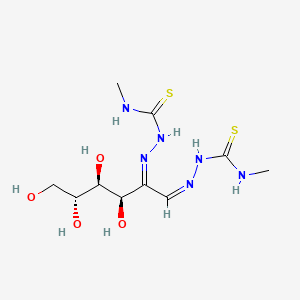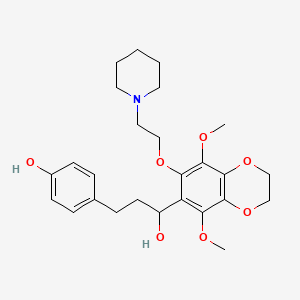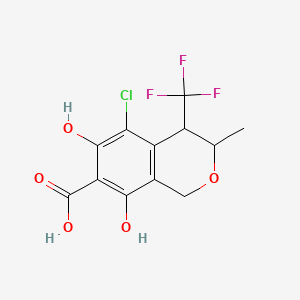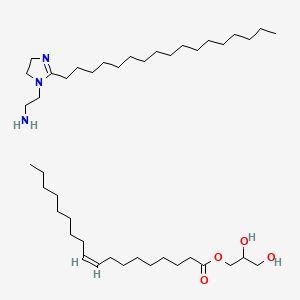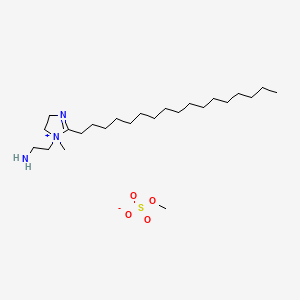
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate is a synthetic organic compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both an aminoethyl group and a long heptadecyl chain, imparts distinct physicochemical properties that make it valuable for specific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate typically involves the reaction of 1-methylimidazole with a heptadecyl halide under basic conditions to form the corresponding imidazolium salt. This intermediate is then reacted with 2-aminoethyl chloride to introduce the aminoethyl group. The final step involves the addition of methyl sulphate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, dihydroimidazolium derivatives, and various substituted imidazolium salts.
科学的研究の応用
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The long heptadecyl chain allows for strong hydrophobic interactions, while the aminoethyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, alter membrane permeability, and affect cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 1-(2-Aminoethyl)-2-heptadecyl-1H-imidazolium chloride
- 1-(2-Aminoethyl)-2-heptadecyl-1H-imidazolium bromide
- 1-(2-Aminoethyl)-2-heptadecyl-1H-imidazolium iodide
Uniqueness
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate is unique due to the presence of the 4,5-dihydro-1-methyl-1H-imidazolium ring, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and interaction with various molecular targets, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
94138-96-2 |
|---|---|
分子式 |
C24H51N3O4S |
分子量 |
477.7 g/mol |
IUPAC名 |
2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;methyl sulfate |
InChI |
InChI=1S/C23H48N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-25-20-22-26(23,2)21-19-24;1-5-6(2,3)4/h3-22,24H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
UIVMSFKCUAGYFD-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCN.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



